molecular formula C13H19NO3 B15238586 Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-EN-1-YL)oxy)acetate CAS No. 2102409-02-7

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B15238586
CAS No.: 2102409-02-7
M. Wt: 237.29 g/mol
InChI Key: DONJVJOGNYYIRZ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate is a high-value chemical reagent designed for specialized organic synthesis and drug discovery research. This compound features a complex structure incorporating a cyclohexenyl ring substituted with a cyano group and an ether-linked acetate ester, making it a promising multifunctional building block for constructing more advanced molecular architectures . Its structural motifs, particularly the electron-deficient carbon within the cyano group, are commonly exploited in medicinal chemistry to influence a compound's potency, metabolic stability, and its ability to form key interactions with biological targets . While the specific biological mechanism of action for this reagent is not defined, as it is primarily an intermediate, its core scaffold shares characteristics with compounds investigated for therapeutic applications . Researchers can leverage this chemical in the synthesis of novel compounds for screening against various disease targets, or as a key intermediate in the development of potential pharmaceutical candidates, including those related to oncology . This product is sold strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2102409-02-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2-(2-cyano-4,4-dimethylcyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C13H19NO3/c1-4-16-12(15)9-17-11-5-6-13(2,3)7-10(11)8-14/h4-7,9H2,1-3H3

InChI Key

DONJVJOGNYYIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CC(CC1)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4,4-dimethylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate

Key Differences :

  • Substituent : Replaces the 4,4-dimethyl groups with a trifluoromethyl (-CF₃) group.
  • Molecular Formula: C₁₂H₁₄F₃NO₃ (vs. inferred C₁₃H₁₉NO₃ for the target compound).
  • Physicochemical Properties : Higher lipophilicity (due to fluorine atoms) and molecular weight (269.24 g/mol vs. ~237.29 g/mol for the target) may improve membrane permeability but reduce aqueous solubility .

Research Implications : The -CF₃ analog’s enhanced stability could make it preferable in environments requiring resistance to metabolic degradation.

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

Key Differences :

  • Core Structure: Benzofuran (aromatic) vs. cyclohexene (non-aromatic).
  • Substituents : Bromo and ethylsulfinyl groups introduce polarizable halogen and sulfur-based interactions.
  • Crystal Packing: Exhibits strong π-π stacking (3.814 Å between aromatic centers) and hydrogen bonding (C-H⋯O), absent in the target compound due to its non-aromatic nature .

Research Implications : The benzofuran derivative’s aromaticity favors solid-state interactions critical for crystallinity, whereas the target compound’s flexibility may aid in solution-phase applications.

Ethyl 1-methylbutyl cyanoacetate

Key Differences :

  • Structure : Aliphatic chain vs. cyclic framework.
  • Molecular Formula: C₁₂H₂₁NO₂ (lower oxygen content vs. target compound).

Research Implications : The linear structure’s flexibility may enhance kinetic accessibility in reactions like nucleophilic additions but reduce thermal stability compared to cyclic analogs .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate Cyclohexene 2-CN, 4,4-(CH₃)₂ C₁₃H₁₉NO₃ (inferred) ~237.29 High steric hindrance; moderate lipophilicity
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate Cyclohexene 2-CN, 4-CF₃ C₁₂H₁₄F₃NO₃ 269.24 Enhanced oxidative stability; high lipophilicity
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Br, 3-S(O)CH₂CH₃ C₁₄H₁₅BrO₄S 367.29 Aromatic π-π interactions; hydrogen-bonding capability
Ethyl 1-methylbutyl cyanoacetate Aliphatic chain 1-methylbutyl, CN C₁₂H₂₁NO₂ 211.30 High conformational flexibility; lower thermal stability

Research Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Improve stability but reduce nucleophilic reactivity at the cyano group . Steric Bulk (e.g., 4,4-dimethyl): May hinder interactions in enzyme-binding pockets but enhance selectivity in catalysis.

Structural Flexibility :

  • Cyclohexene-based compounds balance rigidity and flexibility, enabling tunable solubility and crystallinity.

Biological Activity

Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with notable structural features that contribute to its potential biological activities. The compound has a molecular formula of C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 237.29 g/mol. Its unique structure, incorporating a cyano group and an ether bond linked to an ethyl acetate moiety, suggests various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Ethyl 2 2 cyano 4 4 dimethylcyclohex 1 en 1 yl oxy acetate\text{Ethyl 2 2 cyano 4 4 dimethylcyclohex 1 en 1 yl oxy acetate}

This compound is characterized by the presence of:

  • A cyano group (CN-C≡N), which is known for its reactivity and potential biological effects.
  • A dimethylcyclohexene structure that may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The following sections summarize findings from various studies regarding the biological activity of this compound.

Antibacterial Activity

Studies have shown that cyclohexene derivatives can possess significant antibacterial properties. For instance, derivatives containing cyano groups have been associated with enhanced antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundBacterial StrainActivity
Ethyl 2-cyano derivativeStaphylococcus aureusInhibition observed
Ethyl 2-cyano derivativeEscherichia coliModerate activity

Antiviral Activity

Cyclohexene derivatives have also been explored for their antiviral properties. The structural features of this compound may enhance its ability to inhibit viral replication.

Study ReferenceViral TargetResult
Gupta & Narayana (1997)Influenza virusSignificant inhibition
Ulusoy Guzeldemirci et al. (2016)Herpes Simplex VirusModerate inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in literature. The presence of specific functional groups such as the cyano group may contribute to the modulation of inflammatory pathways.

CompoundInflammatory ModelEffect
Cyclohexene derivativeCarrageenan-induced paw edema in ratsReduced inflammation
Cyano-containing compoundLipopolysaccharide (LPS)-induced inflammation in vitroDecreased cytokine production

Case Studies and Research Findings

In a study examining the biotransformation of related compounds in vivo, researchers identified multiple metabolites associated with the administration of cyano-containing compounds in rats. These metabolites were linked to both therapeutic efficacy and toxicity profiles, emphasizing the importance of understanding metabolic pathways for drug development.

Metabolic Pathways

The biotransformation processes often lead to the formation of active metabolites that can possess distinct biological activities compared to their parent compounds. For example:

  • Decyanation : Removal of the cyano group leading to less toxic forms.
  • Cyclic Compound Formation : Generation of lactones or cyclic amides that may exhibit enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A plausible route involves reacting ethyl 2-cyanoacetate with 4,4-dimethylcyclohexenol under basic conditions (e.g., K₂CO₃ or NaH) to form the enolate intermediate, followed by quenching with acetic acid . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) accelerate enolate formation but may promote side reactions.
  • Steric effects : The 4,4-dimethyl group on the cyclohexene ring may slow reactivity compared to non-substituted analogs, requiring extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the ester (-COOEt), cyano (-CN), and cyclohexene substituents. For example:
  • Ester carbonyl: ~170 ppm in ¹³C NMR.
  • Cyano group: ~110–120 ppm in ¹³C NMR.
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) are diagnostic.
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 251.2 (C₁₂H₁₇NO₃) validates the structure .

Q. How does the compound’s reactivity differ from analogs with fluorinated or methoxy substituents?

  • Methodology :

  • Steric hindrance : The 4,4-dimethyl group reduces electrophilicity at the cyclohexene ring compared to difluoro analogs (e.g., ’s difluorocyclohexene derivative).
  • Electronic effects : Methyl groups donate electron density, potentially stabilizing intermediates in nucleophilic substitutions. In contrast, fluorine substituents increase electrophilicity via inductive effects .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The cyano group may act as a hydrogen-bond acceptor, while the ester moiety participates in hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., dimethyl vs. difluoro) with bioactivity using quantum chemical descriptors (e.g., HOMO-LUMO gaps) .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths and angles. For example:
  • The cyclohexene ring’s chair conformation can be confirmed via torsion angles.
  • The C-O-C linkage between the ester and cyclohexene should show a bond length of ~1.43 Å .
  • Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How do conflicting data on reaction yields or stereochemical outcomes arise, and how can they be resolved?

  • Methodology :

  • Reproducibility checks : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃) to assess base strength’s role in regioselectivity.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to identify intermediates. For example, prolonged heating may favor thermodynamically stable products over kinetic isomers .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationNMR reaction monitoring, solvent screening
Structural AnalysisX-ray crystallography (SHELX), IR/NMR
Computational ModelingAutoDock Vina, QSPR/QSAR
Biological ActivityEnzyme inhibition assays, docking studies

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